
1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(prop-2-en-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by a methyl group at position 1 and a prop-2-en-1-yl group at position 5
Métodos De Preparación
The synthesis of 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrazole with an appropriate allyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methylpyrazole and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1-Methyl-5-(prop-2-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups using appropriate nucleophiles.
Addition: The double bond in the prop-2-en-1-yl group can participate in addition reactions, such as hydrogenation or halogenation, leading to the formation of saturated or halogenated derivatives.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include various substituted pyrazoles and their derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-5-(prop-2-en-1-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
1-Methyl-5-(prop-2-en-1-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Methylpyrazole: Lacks the prop-2-en-1-yl group, making it less reactive in certain chemical transformations.
5-Allyl-1-methylpyrazole: Similar structure but with an allyl group instead of a prop-2-en-1-yl group, leading to different reactivity and applications.
1-Methyl-3,5-diphenylpyrazole: Contains phenyl groups, resulting in different chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10N2 |
|---|---|
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
1-methyl-5-prop-2-enylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-3-4-7-5-6-8-9(7)2/h3,5-6H,1,4H2,2H3 |
Clave InChI |
AJCCRRRWAJNBTE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


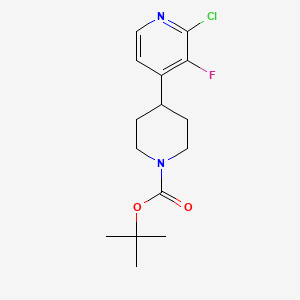
![3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12312365.png)

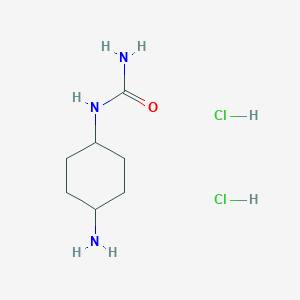

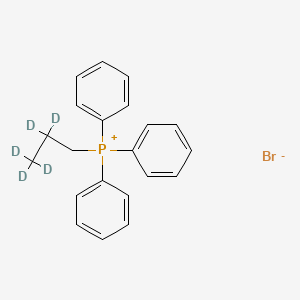
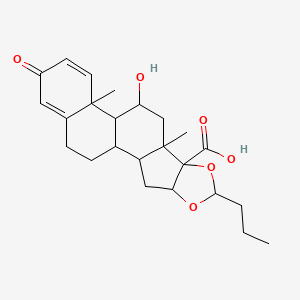
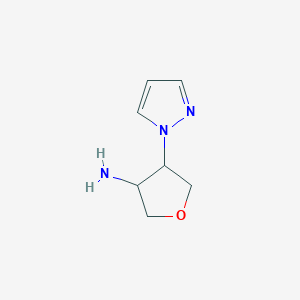
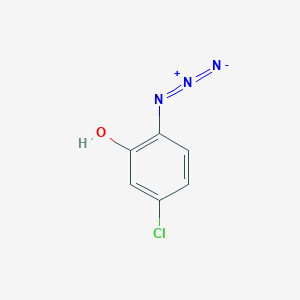
![N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine](/img/structure/B12312409.png)
![2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B12312410.png)
![(2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride](/img/structure/B12312412.png)
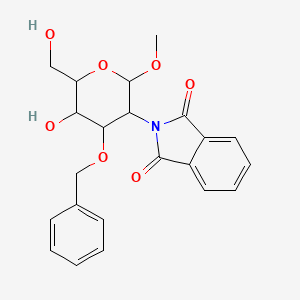
![rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis](/img/structure/B12312428.png)
